1-Chloro-7-fluorophthalazine
Overview
Description
1-Chloro-7-fluorophthalazine is a heterocyclic compound with the molecular formula C₈H₄ClFN₂ . It belongs to the class of phthalazines, which are bicyclic compounds consisting of a benzene ring fused to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-7-fluorophthalazine can be synthesized through several methods. One common approach involves the reaction of 1,2-dichlorobenzene with hydrazine hydrate in the presence of a base, followed by fluorination using a fluorinating agent such as potassium fluoride . The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-7-fluorophthalazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form phthalazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic substitution: Formation of substituted phthalazines.
Oxidation: Formation of phthalazine-1,4-dione derivatives.
Reduction: Formation of dihydrophthalazine derivatives.
Scientific Research Applications
1-Chloro-7-fluorophthalazine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 1-Chloro-7-fluorophthalazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
- 1-Chloro-7-bromophthalazine
- 1-Chloro-7-iodophthalazine
- 1-Chloro-7-methylphthalazine
Comparison: 1-Chloro-7-fluorophthalazine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. This makes it more versatile in various chemical reactions compared to its analogs. Additionally, the fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate in drug development .
Properties
IUPAC Name |
1-chloro-7-fluorophthalazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-7-3-6(10)2-1-5(7)4-11-12-8/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPMGKNFAKSMBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC(=C2C=C1F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304029 | |
Record name | Phthalazine, 1-chloro-7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23928-56-5 | |
Record name | Phthalazine, 1-chloro-7-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23928-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalazine, 1-chloro-7-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801304029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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